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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and safety protocols for (3-Fluorophenyl)(phenyl)methanone (also known
as 3-Fluorobenzophenone). The strategic incorporation of fluorine into pharmacologically
active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic
stability and binding affinity. This document collates critical data for researchers utilizing this
important fluorinated benzophenone scaffold. Quantitative data is presented in structured
tables, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided,
and the synthetic workflow is visualized.

Chemical Identity and Physicochemical Properties

(3-Fluorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 3-
fluorophenyl group attached to a central carbonyl moiety.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(phenyl)methanone
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Property Value Source(s)

3-Fluorophenyl
IUPAC Name ( phenyl)

(phenyl)methanone
Synonyms 3-Fluorobenzophenone [1][2]
CAS Number 345-69-7 [11[2]
Molecular Formula Ci3HoFO [2]
Molecular Weight 200.21 g/mol [2]
Melting Point 48-52 °C [1]
Boiling Point 305.6 °C at 760 mmHg [3114]
Density 1.165 g/cm3 [3114]

N Soluble in alcohols; insoluble
Solubility , (2]
in water and ethers.

Calculated LogP 3.03

Spectroscopic Profile

Detailed experimental spectral data for (3-Fluorophenyl)(phenyl)methanone is available in
specialized chemical databases. The following table summarizes the expected characteristic
signals based on the principles of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Features for (3-Fluorophenyl)(phenyl)methanone
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Technique Expected Features

Signals expected in the aromatic region (approx.
7.2-7.8 ppm). The protons on the fluorinated

*H NMR o L o
ring will exhibit splitting due to coupling with the

19F nucleus.

Aromatic carbon signals expected between 115-
140 ppm. The carbonyl (C=0) carbon will

13C NMR appear significantly downfield (approx. 195
ppm). Carbon signals from the fluorinated ring

will show C-F coupling.

A single resonance is expected for the fluorine
F NMR .
atom on the phenyl ring.

Strong, characteristic C=0 stretch for an
aromatic ketone (approx. 1660-1700 cm™1). C-F
stretch (approx. 1100-1300 cm™1). C=C
stretches for the aromatic rings (approx. 1450-
1600 cm~1). Aromatic C-H stretches (>3000
cm~1).[5][6][7][8]

IR Spectroscopy

Synthesis and Manufacturing

The primary and most efficient method for synthesizing (3-Fluorophenyl)(phenyl)methanone is
the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a strong Lewis acid
catalyst such as anhydrous aluminum chloride (AICIs).

General Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.

e Formation of Acylium lon: The Lewis acid (AICI3) activates the benzoyl chloride, forming a
highly electrophilic acylium ion.

» Electrophilic Attack: The Tt-electron system of the fluorobenzene ring attacks the acylium ion.
The fluorine atom is an ortho-, para- director, however, the para-position is sterically favored,
leading to 4-fluorobenzophenone as the major isomer. The meta-substituted product, (3-
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Fluorophenyl)(phenyl)methanone, is typically synthesized using 3-fluorobenzoyl chloride and
benzene to ensure the correct regiochemistry. For the purpose of this guide, we will detail the
synthesis from benzene and 3-fluorobenzoyl chloride.

Detailed Experimental Protocol: Synthesis of (3-
Fluorophenyl)(phenyl)methanone

This protocol is a representative laboratory-scale procedure adapted from established methods
for Friedel-Crafts acylation.

Materials:

Anhydrous aluminum chloride (AICI3)

e Anhydrous benzene (carcinogen, handle with extreme care)
o 3-Fluorobenzoyl chloride

e Dichloromethane (DCM, anhydrous)

e Hydrochloric acid (HCI), 1 M solution

o Saturated sodium bicarbonate (NaHCOs3) solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa)

e |ce

Procedure:

e Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize
evolved HCI gas).

o Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask
with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool
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the suspension to 0 °C in an ice-water bath.

o Substrate Addition: Add anhydrous benzene (1.5 equivalents) to the cooled suspension with
stirring.

o Acylating Agent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise from the
addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o Workup - Quenching: Cautiously pour the reaction mixture into a separate beaker containing
a vigorously stirred mixture of crushed ice and 1 M HCI.

o Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with dichloromethane.

e Washing: Combine all organic layers. Wash sequentially with 1 M HCI, water, saturated
NaHCOs solution, and finally with brine.

e Drying and Concentration: Dry the organic phase over anhydrous MgSOa. Filter off the
drying agent and remove the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or
hexanes) or by column chromatography on silica gel to yield pure (3-Fluorophenyl)
(phenyl)methanone.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, purification, and analysis of the
target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Ontario, CA 91761, United States
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